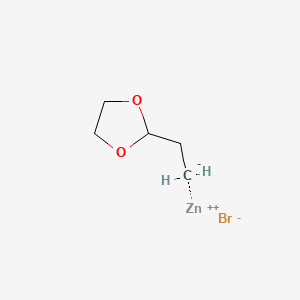
(1,3-DIOXOLAN-2-YLETHYL)ZINC BROMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(1,3-Dioxolan-2-yl)ethyl)zinc(II) bromide: is an organozinc compound with the molecular formula C5H9BrO2Zn. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is often utilized in the preparation of various organic intermediates and has significant applications in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-DIOXOLAN-2-YLETHYL)ZINC BROMIDE typically involves the reaction of 2-(1,3-dioxolan-2-yl)ethyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as:
2-(1,3-dioxolan-2-yl)ethyl bromide+Zn→(2-(1,3-dioxolan-2-yl)ethyl)zinc(II) bromide
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: (1,3-DIOXOLAN-2-YLETHYL)ZINC BROMIDE primarily undergoes substitution reactions, where it acts as a nucleophile. It can also participate in coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Typically involve electrophiles such as alkyl halides or acyl chlorides. The reactions are often carried out in the presence of a catalyst like palladium or nickel.
Coupling Reactions: Involve reagents such as aryl halides and are usually catalyzed by palladium complexes under inert conditions.
Major Products: The major products formed from these reactions are often complex organic molecules that serve as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Scientific Research Applications
Chemistry: In organic chemistry, (1,3-DIOXOLAN-2-YLETHYL)ZINC BROMIDE is used as a reagent for the formation of carbon-carbon bonds. It is particularly valuable in the synthesis of complex molecules and natural products.
Biology and Medicine: While its direct applications in biology and medicine are limited, the compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Industry: In the industrial sector, this compound is employed in the production of various organic intermediates that are essential for the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism by which (1,3-DIOXOLAN-2-YLETHYL)ZINC BROMIDE exerts its effects involves its role as a nucleophile in substitution and coupling reactions. The zinc atom in the compound coordinates with the electrophile, facilitating the transfer of the organic group to the target molecule. This process often involves the formation of a transient organozinc intermediate, which then undergoes further reactions to yield the final product.
Comparison with Similar Compounds
- (1,3-Dioxolan-2-ylmethyl)zinc bromide
- 4-Ethoxy-4-oxobutylzinc bromide
- Propylzinc bromide
- 3-Ethoxy-3-oxopropylzinc bromide
Uniqueness: (1,3-DIOXOLAN-2-YLETHYL)ZINC BROMIDE is unique due to its specific structure, which imparts distinct reactivity and selectivity in organic synthesis. Its ability to form stable organozinc intermediates makes it particularly valuable in the formation of carbon-carbon bonds, setting it apart from other similar compounds.
Properties
Molecular Formula |
C5H9BrO2Zn |
|---|---|
Molecular Weight |
246.4 g/mol |
IUPAC Name |
zinc;2-ethyl-1,3-dioxolane;bromide |
InChI |
InChI=1S/C5H9O2.BrH.Zn/c1-2-5-6-3-4-7-5;;/h5H,1-4H2;1H;/q-1;;+2/p-1 |
InChI Key |
FBIHMCAQTQOHLI-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]CC1OCCO1.[Zn+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


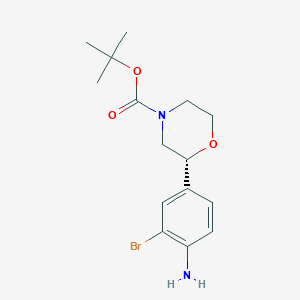
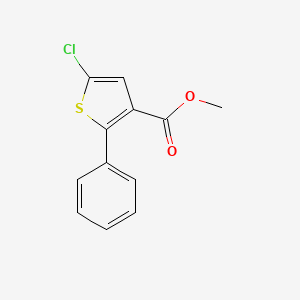
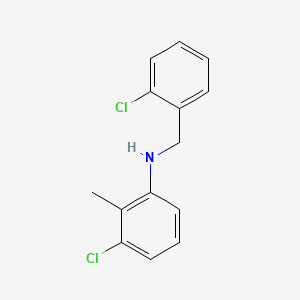
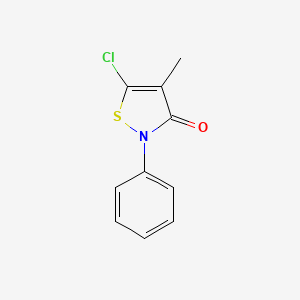
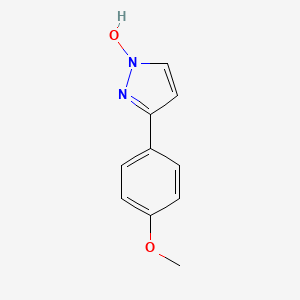
![[(3S,8aS)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl]methanol](/img/structure/B8318286.png)
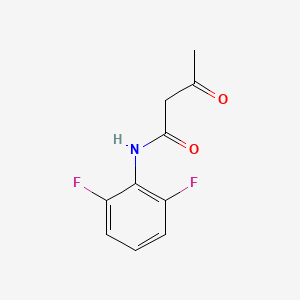
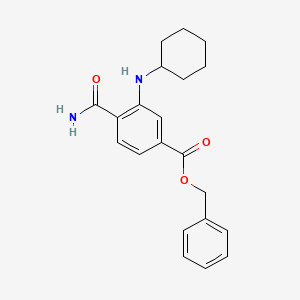
![2-[(Isopropylcarbonyl)thio]benzoic acid](/img/structure/B8318330.png)
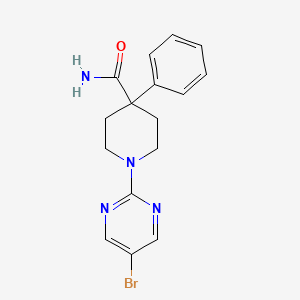
![N,N-diethyl-5-nitro-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B8318345.png)
![6,7-Dihydro-5H-pyrano[2,3-c]pyridazine-3-carbaldehyde](/img/structure/B8318354.png)
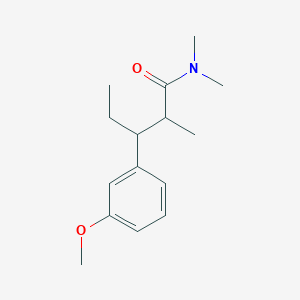
![[5-(2-Methyl-[1,3]dioxolan-2-yl)-thiophen-2-yl]-acetic acid](/img/structure/B8318366.png)
